molecular formula C10H7ClFNO B3024878 3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole CAS No. 928796-33-2

3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole

Cat. No. B3024878
CAS RN: 928796-33-2
M. Wt: 211.62 g/mol
InChI Key: KVYCDHSYAUCYNW-UHFFFAOYSA-N
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Description

“3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole” is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 .


Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole” consists of a five-membered isoxazole ring substituted with a chloromethyl group at the 3-position and a 4-fluorophenyl group at the 5-position .

Scientific Research Applications

Synthesis and Biological Evaluation

Derivatives of isoxazole, including those similar to "3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole," have been synthesized and evaluated for their biological activities:

  • Antimicrobial and Antitubercular Activities : A novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial as well as antitubercular activities. Some compounds showed significant activity against bacteria such as E. coli and S. aureus, and against M. tuberculosis H37Rv, indicating their potential as antimicrobial and antitubercular agents (Shingare et al., 2018).

  • Regioselective Synthesis of Fluoroalkyl-substituted Isoxazoles : A comprehensive study reported the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes. The regioselective reactions yielded 5-trifluoromethylisoxazoles and other derivatives, highlighting the versatility of isoxazole compounds in organic synthesis (Chalyk et al., 2019).

  • Antimicrobial Activity of Azo Dyes Derivatives : Isoxazol-5-ones, synthesized from isoxazoles, were used to create a series of azo dyes. These compounds exhibited antibacterial activity, especially against S. aureus, demonstrating their potential application in developing new antimicrobial agents (Banpurkar et al., 2018).

  • Chemoselective Nucleophilic Chemistry : A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides prepared from 3-(chloromethyl)isoxazole derivatives explored their chemoselective nucleophilic reactions and evaluated their insecticidal activities, indicating the utility of such compounds in agricultural chemistry (Yu et al., 2009).

  • Inhibitors of Mitochondrial Permeability Transition Pore : Research into the synthesis of analogues to isoxazole compounds led to the development of inhibitors for the mitochondrial permeability transition pore, a potential therapeutic target for various diseases. One analogue showed improved plasma stability and was efficacious in a zebrafish model of muscular dystrophy (Šileikytė et al., 2019).

properties

IUPAC Name

3-(chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYCDHSYAUCYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586431
Record name 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole

CAS RN

928796-33-2
Record name 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of [5-(4-fluorophenyl)-3-isoxazolyl]methanol (0.2 g, 1.04 mmol) in 5 mL of CCl4 and 0.5 mL of CH2Cl2 was added Ps-triphenylphosphine (3 mmol/g, 0.69 g, 2.08 mmol), and the mixture was heated at 65° C. for 3 h. Upon cooling, the resin was filtered off and washed with CH2Cl2 and EtOAc. The filtrate was concentrated to dryness to afford the title compound as a light brown solid, which was used in the next reaction without further purification: 1H NMR (400 MHz, CDCl3) δ 7.75 (t, J=6.6 Hz, 2H), 7.14 (t, J=8.3 Hz, 2H), 6.55 (s, 1H), 4.6 (s, 2H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole
Reactant of Route 2
3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole

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